![molecular formula C22H19N5O2 B292766 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292766.png)
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a Schedule I drug in the United States and has been associated with a number of adverse effects, including addiction, overdose, and death. Despite these risks, MT-45 has been the subject of scientific research due to its potential as a pain reliever and its unique chemical structure.
作用機序
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor and the kappa-opioid receptor, though its activity at these receptors is less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one are similar to those of other opioids, including pain relief, sedation, and respiratory depression. It also has the potential to cause addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been used in a number of laboratory experiments due to its unique chemical structure and potential as a pain reliever. However, its Schedule I status and associated risks make it difficult to obtain and use in research.
将来の方向性
There are a number of potential future directions for research on 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. One area of interest is the development of safer and more effective pain relievers based on the structure of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. Another area of interest is the investigation of the potential of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in treating other conditions, such as depression and anxiety. Finally, there is a need for further research into the risks associated with 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one and other synthetic opioids, as well as the development of effective strategies for preventing addiction and overdose.
合成法
The synthesis of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one involves the reaction of 1,3-diphenylacetone with nitroethane to form 1-(1,3-diphenylpropyl)-2-nitroethylene, which is then reduced to 1-(1,3-diphenylpropyl)-2-aminoethane. This compound is then reacted with 4-methoxybenzaldehyde and acetic anhydride to form the final product, 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one.
科学的研究の応用
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been studied for its potential as a pain reliever, particularly in cases where other opioids are not effective. In one study, 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one was found to be effective in reducing pain in rats with neuropathic pain. Other studies have investigated the potential of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in treating cancer pain and postoperative pain.
特性
分子式 |
C22H19N5O2 |
---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one |
InChI |
InChI=1S/C22H19N5O2/c1-13-17-12-23-27(15-6-4-3-5-7-15)21(17)25-20-18(13)22(28)26-19(24-20)14-8-10-16(29-2)11-9-14/h3-12,19,23H,1-2H3,(H,26,28) |
InChIキー |
OZUUOFBNTPDDIB-UHFFFAOYSA-N |
異性体SMILES |
CC1=C2C(=O)NC(N=C2N=C3C1=CNN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES |
CC1=C2C(=O)NC(N=C2N=C3C1=CNN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
正規SMILES |
CC1=C2C(=O)NC(N=C2N=C3C1=CNN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。